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molecular formula C17H23NO2 B8330887 Tert-butyl 4-methylene-2-phenylpiperidine-1-carboxylate CAS No. 1257300-02-9

Tert-butyl 4-methylene-2-phenylpiperidine-1-carboxylate

Cat. No. B8330887
M. Wt: 273.37 g/mol
InChI Key: JASYJUJKRFCOHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637499B2

Procedure details

To solution of tert-butyl 4-methylene-2-phenylpiperidine-1-carboxylate (2.20 g, 8.04 mmol) in tetrahydrofuran (50 mL) at 0° C. was added borane-tetrahydrofuran complex (1M solution in tetrahydrofuran) (12.1 mL, 12.1 mmol) and the reaction mixture was stirred at 0° C. for 1 hour. The reaction mixture was allowed to warm to room temperature then stirred for an additional 2 hours. It was cooled to 0° C. and 2M aqueous sodium hydroxide (8.0 mL, 16.0 mmol) was added slowly followed by the slow addition of 30% aqueous hydrogen peroxide (5.5 mL, 48.4 mmol). The mixture was stirred for another hour then diluted with water (100 mL) and partitioned with ethyl acetate (250 mL). The organic layer was separated and washed with 2M aqueous sodium thiosulfate (100 mL), brine, dried over anhydrous sodium sulfate, filtered and concentrated. Column chromatography in silica gel (chloroform:methanol 9:1 to 4:1) provided tert-butyl 4-(hydroxymethyl)-2-phenylpiperidine-1-carboxylate (1.86 g, 79%). 1H NMR (400 MHz, CDCl3): 7.30 (m, 2H), 7.20 (m, 3H), 4.86 (dd, 1H), 4.04 (m, 1H), 3.62 (m, 0.5H), 3.44 (m, 3H), 3.24 (m, 1H), 2.12 (m, 0.5H), 1.93 (m, 1H), 1.64 (m, 2H), 1.42 (m, 1H), 1.26 (s, 9H). GC/MS (EI) for C17H25NO3: 235 (M-tBu+).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
12.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH:4]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:3]1.B.[O:22]1CCCC1.[OH-].[Na+].OO>O1CCCC1.O>[OH:22][CH2:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:12])[CH3:13])=[O:9])[CH:4]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:3]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C=C1CC(N(CC1)C(=O)OC(C)(C)C)C1=CC=CC=C1
Name
Quantity
12.1 mL
Type
reactant
Smiles
B.O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
5.5 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
then stirred for an additional 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled to 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for another hour
CUSTOM
Type
CUSTOM
Details
partitioned with ethyl acetate (250 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 2M aqueous sodium thiosulfate (100 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1CC(N(CC1)C(=O)OC(C)(C)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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